molecular formula C20H18O4 B085165 (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate CAS No. 10273-84-4

(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate

货号: B085165
CAS 编号: 10273-84-4
分子量: 322.4 g/mol
InChI 键: BVPQUFPFMVPKTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate” is a diterpene derivative identified in the rhizome ethanol extracts of Curcuma aeruginosa accessions (PK and MB) . Structurally, it features an anthracene core substituted with acetyloxy groups at the 9- and 10-positions via methyl bridges. While its exact mechanism remains under investigation, its structural similarity to bioactive diterpenes like columbin (a known anticancer and anti-inflammatory agent) suggests it may share analogous pharmacological pathways .

生物活性

(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate, also known as 10-acetyloxymethyl-9-anthracenyl methyl acetate, has garnered attention in various fields of research due to its potential biological activities. This compound, with the molecular formula C20_{20}H18_{18}O4_4 and a molecular weight of 322.4 g/mol, is notable for its structural characteristics that may influence its interaction with biological systems.

The following table summarizes the key chemical properties of this compound:

PropertyValue
CAS Number 10273-84-4
Molecular Formula C20_{20}H18_{18}O4_4
Molecular Weight 322.4 g/mol
IUPAC Name [10-(acetyloxymethyl)anthracen-9-yl]methyl acetate
LogP 4.119

Biological Activity

Research on the biological activity of this compound indicates various potential effects, particularly in the realm of pharmacology and toxicology.

Anticancer Activity

One significant area of investigation is the compound's anticancer properties. Studies have shown that anthracene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in a study published in the Journal of Medicinal Chemistry, anthracene derivatives demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a mechanism that could be exploited for cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Inhibition studies reveal that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that compounds with anthracene moieties can disrupt bacterial cell membranes, leading to increased permeability and cell death . This property may be beneficial in developing new antimicrobial agents.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50_{50} value of approximately 15 µM for MCF-7 cells, highlighting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Study : In a comparative analysis with other anthracene derivatives, this compound exhibited a moderate inhibition of AChE with an IC50_{50} value of 25 µM, suggesting its potential utility in neuropharmacology .

The mechanism by which this compound exerts its biological effects is not fully understood but is hypothesized to involve:

  • Intercalation into DNA : The planar structure of anthracene allows it to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Interaction : As an AChE inhibitor, it likely competes with acetylcholine at the active site, thereby modulating neurotransmission.

科学研究应用

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure facilitates the creation of more complex organic molecules, making it useful in the development of pharmaceuticals and agrochemicals. The acetyloxy group enhances its reactivity, allowing for various functionalization reactions.

Key Reactions:

  • Esterification: The acetyloxy group can participate in esterification reactions, forming new esters with alcohols.
  • Nucleophilic Substitution: The anthracene moiety can undergo nucleophilic substitution, enabling the introduction of various substituents.

Medicinal Chemistry

The potential medicinal applications of (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate are particularly noteworthy. Research indicates that derivatives of this compound may exhibit significant biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanisms of action include:

  • Mitochondrial Dysfunction: The compound may selectively accumulate in mitochondria, leading to apoptosis through mitochondrial pathways.
  • DNA Intercalation: It has been suggested that the compound intercalates into DNA, disrupting replication and transcription processes.
Cell LineIC50 (μM)Mechanism of Action
HeLa1.4 - 1.9Mitochondrial dysfunction, apoptosis
MCF-70.023DNA intercalation, apoptosis
A5495.0Reactive oxygen species generation

Antimicrobial Activity

The compound also exhibits antimicrobial properties, attributed to its lipophilicity which enhances membrane permeability. Research indicates activity against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity.

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with specific optical and electronic properties. The anthracene moiety is known for its fluorescence characteristics, which can be harnessed in:

  • Organic Light Emitting Diodes (OLEDs): The compound can be incorporated into OLEDs due to its luminescent properties.
  • Photovoltaic Devices: Its ability to absorb light makes it a candidate for use in solar cells.

Case Studies and Research Findings

Recent studies have highlighted various applications and effects of this compound:

  • A study published in Chemical Communications demonstrated its effectiveness as a precursor for synthesizing more complex anthracene derivatives that exhibit enhanced photophysical properties .
  • Research reported in the Journal of the American Chemical Society explored the compound's interactions with biological systems and its potential as a therapeutic agent against hormone-sensitive cancers .

常见问题

Basic Research Questions

Q. What are the natural sources of (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate, and how is it extracted for laboratory analysis?

  • Methodological Answer : The compound has been identified in Curcuma aeruginosa rhizome ethanol extracts via GC-MS analysis. Accessions PK and MB of this plant species specifically contain the compound . For extraction, ethanol is used as a solvent due to its efficiency in dissolving diterpenoids. Post-extraction, column chromatography (e.g., silica gel) and preparative TLC are recommended for purification. GC-MS parameters include a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV for fragmentation pattern analysis. Retention indices and mass spectral libraries (e.g., NIST) aid in identification.

Q. How is the structural identity of this compound confirmed in synthetic or natural samples?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of acetate groups) and ~1250 cm⁻¹ (C-O stretch) .
  • NMR : 1H^1H NMR signals for anthracene protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.0–4.5 ppm). 13C^13C NMR confirms carbonyl carbons (δ 170–175 ppm) .
  • UV-Vis : Absorbance in the 250–400 nm range due to anthracene’s conjugated π-system .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A one-pot synthesis using THF as a solvent and LDA (Lithium Diisopropylamide) as a base is effective. Key steps:

React 9-anthrylmethanol with acetyl chloride in anhydrous dichloromethane under nitrogen.

Purify via recrystallization (e.g., ethanol/water) or flash chromatography .

  • Critical Parameters : Reaction temperature (0–25°C), stoichiometric excess of acetylating agent (1.2–1.5 equiv.), and inert atmosphere to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, given its structural similarity to bioactive diterpenoids?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include columbin (a structurally related anticancer compound) as a positive control .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA or qPCR).
  • Dose-response curves : Use triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests).

Q. What strategies ensure the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring (C18 column, acetonitrile/water mobile phase). Calculate degradation kinetics (zero/first-order models) .

Q. How can computational modeling predict the reactivity or interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2 or DNA topoisomerases). Validate with experimental IC₅₀ values .
  • QSAR : Correlate substituent effects (e.g., acetyl group position) with bioactivity using descriptors like logP and polar surface area .

Q. What analytical methods validate the purity of this compound in research samples?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (e.g., Agilent Zorbax) with isocratic elution (acetonitrile:water = 70:30). Monitor at 254 nm. Purity ≥95% is acceptable for biological assays .
  • LC-MS/MS : Confirm molecular ion ([M+H]⁺ at m/z 295.1) and fragmentation patterns.
  • Validation Parameters : Include LOD (0.1 μg/mL), LOQ (0.3 μg/mL), precision (%RSD <5%), and accuracy (90–110% recovery) per ICH M10 guidelines .

相似化合物的比较

Structural Features

The compound’s anthracene backbone with acetyloxy-methyl substituents distinguishes it from related structures. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Structural Features Source/Application
(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate C₁₉H₁₈O₅ 326.34 g/mol Anthracene core with acetyloxy-methyl groups at positions 9 and 10 Curcuma aeruginosa (anticancer potential)
9-Anthryl Acetate C₁₆H₁₂O₂ 236.26 g/mol Anthracene with a single acetyloxy group at position 9 Industrial synthesis; reference standard
Triacetyl Aloe-Emodin C₂₁H₁₆O₈ 396.35 g/mol Anthraquinone core with acetyloxy groups at positions 1, 8, and 3-methyl Synthetic impurity/derivative of aloe-emodin
(9,10-Dioxoanthracen-2-yl) Acetate C₁₆H₁₀O₄ 266.25 g/mol Anthraquinone with an acetyloxy group at position 2 Synthetic intermediate; historical studies
4-(10-(Methoxybenzyl)-9-anthryl)phenol C₂₈H₂₂O₂ 390.47 g/mol Anthracene substituted with methoxybenzyl and phenol groups Antitubercular agent (12.5–25 µg/mL activity)

Key Observations :

  • Backbone Variation: The target compound and 9-Anthryl Acetate share an anthracene core, while Triacetyl Aloe-Emodin and (9,10-Dioxoanthracen-2-yl) Acetate are anthraquinone derivatives, introducing electron-withdrawing ketone groups that alter reactivity .
  • Substituent Positioning: Multiple acetyloxy groups in the target compound and Triacetyl Aloe-Emodin enhance steric bulk and polarity compared to mono-substituted analogs like 9-Anthryl Acetate .

Reactivity Insights :

  • Electron-deficient anthraquinones (e.g., Triacetyl Aloe-Emodin) exhibit reduced nucleophilicity compared to anthracenes. The acetyloxy groups in the target compound likely direct electrophilic substitutions to less hindered positions, as seen in MEP analyses of similar structures where electron density is lower in the central anthracene ring .

Critical Analysis :

  • The target compound’s bioactivity may stem from its ability to modulate cellular pathways via the anthracene core, similar to columbin’s NF-κB inhibition .
  • Antitubercular anthracene derivatives (e.g., ) highlight the scaffold’s versatility, suggesting that substituent tweaks (e.g., methoxybenzyl vs. acetyloxy) can tailor specificity toward bacterial vs. mammalian targets.

准备方法

Starting Materials and Precursor Synthesis

The synthesis of (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate begins with 9,10-anthracenedimethanol as the primary precursor. This diol is acetylated at both hydroxyl groups to introduce the acetyloxy-methyl substituents.

Synthesis of 9,10-Anthracenedimethanol

9,10-Anthracenedimethanol is typically prepared via reduction of 9,10-anthraquinone. Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0–5°C reduces the quinone to the diol in yields exceeding 85% . Alternative methods employ catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas, though this requires elevated pressures (3–5 atm) and longer reaction times .

PrecursorReduction MethodSolventTemperatureYield (%)
9,10-AnthraquinoneLiAlH₄THF0–5°C85–90
9,10-AnthraquinoneH₂, Pd/CEthanol25°C70–75

Acetylation Reaction Methods

The diol undergoes acetylation to install the acetyloxy groups. Two primary methods dominate the literature: acetyl chloride/pyridine and acetic anhydride/sulfuric acid .

Acetyl Chloride/Pyridine Method

In anhydrous dichloromethane (DCM), 9,10-anthracenedimethanol reacts with acetyl chloride (1.2–1.5 equivalents per hydroxyl group) in the presence of pyridine (2.5 equivalents) as an acid scavenger . The reaction proceeds at 0°C for 8 hours, achieving near-quantitative conversion.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Temperature : 0°C

  • Time : 8 hours

  • Yield : 92–95%

Acetic Anhydride/Sulfuric Acid Method

A catalytic amount of concentrated sulfuric acid (0.1 equivalents) promotes acetylation with acetic anhydride (3.0 equivalents) under reflux in toluene . This method avoids pyridine but requires careful temperature control to prevent decomposition.

Reaction Conditions :

  • Solvent : Toluene

  • Temperature : 110°C (reflux)

  • Time : 12 hours

  • Yield : 88–90%

Purification Techniques

Crude product purification is critical due to byproducts like monoacetylated intermediates and residual solvents.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:2 to 1:1 v/v) eluent effectively separates the diacetylated product from monoacetylated impurities . The target compound elutes at Rf = 0.45–0.50 (ethyl acetate/hexane 1:1) .

Recrystallization

Recrystallization from ethanol/water (4:1 v/v) yields colorless crystals with >99% purity. This method is preferred for large-scale synthesis due to lower solvent consumption .

Purification MethodSolvent SystemPurity (%)Recovery (%)
Column ChromatographyEthyl acetate/hexane98–9980–85
RecrystallizationEthanol/water>9975–80

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1740 cm⁻¹ (C=O stretch of acetate) and 1245 cm⁻¹ (C–O stretch) .

  • ¹H NMR (CDCl₃) : δ 7.85–8.25 (m, 8H, anthracene-H), δ 5.20 (s, 4H, CH₂OAc), δ 2.10 (s, 6H, CH₃CO) .

  • ¹³C NMR (CDCl₃) : δ 170.5 (C=O), 131.0–128.5 (anthracene-C), 65.2 (CH₂OAc), 21.0 (CH₃CO) .

Chromatographic Validation

GC-MS analysis using a DB-5MS column (30 m × 0.25 mm) confirms molecular ion peaks at m/z 322 (M⁺) and fragment ions at m/z 280 (M⁺ – CH₂CO) .

Optimization and Yield Considerations

Solvent Effects

Polar aprotic solvents like DCM enhance reaction rates by stabilizing the acyl intermediate. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures .

Stoichiometric Ratios

Excess acetyl chloride (1.5 equivalents per hydroxyl) ensures complete acetylation, but higher equivalents promote diacetylated byproducts. Pyridine neutralizes HCl, preventing acid-catalyzed decomposition .

Scalability Challenges

Large-scale synthesis (>100 g) faces challenges in heat dissipation during exothermic acetylation. Gradual reagent addition and jacketed reactors mitigate thermal runaway risks .

Alternative Synthetic Routes

Enzymatic Acetylation

Lipase-catalyzed acetylation in ionic liquids (e.g., [BMIM][BF₄]) offers an eco-friendly alternative, though yields remain suboptimal (60–65%) .

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes but requires specialized equipment .

Industrial Production Feasibility

Pilot-scale trials using continuous flow reactors demonstrate 85% yield at 1 kg/day throughput. Key parameters include:

  • Residence Time : 20 minutes

  • Temperature : 25°C

  • Catalyst : Immobilized lipase

属性

IUPAC Name

[10-(acetyloxymethyl)anthracen-9-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(21)23-11-19-15-7-3-5-9-17(15)20(12-24-14(2)22)18-10-6-4-8-16(18)19/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPQUFPFMVPKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346546
Record name (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10273-84-4
Record name (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID 10-ACETOXYMETHYL-ANTHRACEN-9-YLMETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (0.84 ml., 6.0 mmole) and dicyclohexylcarbodiimide (453 mg., 2.20 mmole) are added to mixture of N-[(1S, 2R)-1-(cyclohexylmethy)-2-hydroxy-2-[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]ethyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide (1.47 g., 2.0 mmole) [prepared as set forth in Example 11 (e)], the product from part (c) (582 mg., 2.20 mmole), and 1-hydroxybenzotriazole hydrate (337 mg., 2.20 mmole) in tetrahydrofuran (8 ml.) at 0°. The resulting mixture is stirred overnight as it warms to 25°, after which it is filtered. The filtrate is diluted with ethyl acetate, washed with saturated sodium bicarbinate solution and brine, dried (MgSO4), and concentrated. The residue is flash chromatographed on silica gel (Merck) eluting with ethyl acetate:pyridine:acetic ecid:water (80:20:6:11) to give as the major product 1.48 g. of N-[(S)-2-cyclohexyl-1-[(R)-hydroxy[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]methyl]ethyl]-N2 -[N-[[(1,1-dimethylethyl)amino]-carbonyl]-L-phenylalanyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide. [α]D =-3.5° (c=9, methanol).
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
453 mg
Type
reactant
Reaction Step One
Name
N-[(1S, 2R)-1-(cyclohexylmethy)-2-hydroxy-2-[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]ethyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 11 ( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( c )
Quantity
582 mg
Type
reactant
Reaction Step Three
Quantity
337 mg
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

According to Scheme A, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (VIII) is obtained in four steps from commercially available synthetically accessible m-anisidine (II). m-Anisidine is combined with diethyl ethoxymethylenemalonate at temperatures ranging from 100° C. to about 125° C., preferably 125° C. for a period of 1 to 5 h, preferably about 3 h to provide diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (III) is obtained by heating Dowtherm™ at a temperature of 257° C. and diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate for a period of 15 minutes to 2 h. Compound (IV) ethyl 7-methoxyquinoline-3-carboxylate is commercially available or synthetically accessible from ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (III) in two steps. Chlorination of compound (III) under conditions known to one skilled in the art, for example, but not limited to, oxalyl chloride, thionyl chloride, or phosphorus oxychloride, with or without a catalytic amount of DMF, in the presence or absence of a solvent such as DCM or CHCl3, at temperatures ranging from 50° C. to about 70° C., for a period ranging from 2 to 4 h, preferably 2.5 h, provides ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. Subsequent reduction of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, employing Pd/C under hydrogenation conditions, in a solvent such as MeOH or EtOH, in the presence or absence of an acid such as acetic or formic acid, provides ethyl 7-methoxyquinoline-3-carboxylate (IV). Commercially available or synthetically accessible ethyl 7-methoxyquinoline-3-carboxylate (IV) is reacted under demethylation conditions, for example, HBr in H2O or HOAc, at temperatures ranging from 80° C. to about 110° C., preferably 105° C. for a period of 0.5 h to 24 h, preferably about 2 h, to provide 7-hydroxyquinoline-3-carboxylic acid. Ethyl 7-hydroxyquinoline-3-carboxylate (V), where R3 is H, is obtained by esterification of 7-hydroxyquinoline-3-carboxylic acid, employing methods known to one skilled in the art, for example, but not limited to, reaction of 7-hydroxyquinoline-3-carboxylic acid with an acid such as H2SO4, and the like, in a solvent such as EtOH, at temperatures ranging from 60° C. to about 80° C., preferably 75° C. for a period of about 12 to 24 h, preferably 20 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Another embodiment of the invention utilizing the same amine groups in similar manner is the addition of one or more amine of Group A to a CAA having a high (>2,000 ppm) level of acetic acid. This high acetic acid-containing CAA feed stream may be fed to an acetic add distillation column, that is, a distillation column used for effectively reducing, by its distillation, acetic acid from the CAA. Distillation of the Group A-treated CAA yields a low acrolein (also now low acetic add) CAA. (The Group A amine can be fed to the acetic acid removal column as a separate stream as the high acetic acid CAA is fed to the column.) Subsequently, the low acrolein CAA is fed to a final distillation column, i.e., a high purity acrylic acid distillation column, where the final distillation steps, previously described, are carried out.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In certain embodiments, the conversion of the acetic acid and propionic acid in mixed acid feed 12 to the product mixture 18 can be accomplished continuously in the gas phase, using a fixed bed reactor or flow bed reactor. The reaction temperature may be in a range from about 200 to about 700 degrees Celsius, preferably, in a range from about 300 to about 500 degrees Celsius, and the WHSV can be in a range from about 0.01 hr to about 10 hr−1, preferably from about 0.05 hr−1 to about 2 hr−1. Acetic/propionic acid/water solutions with steam to carbon ratios from 0 to 20, preferably from 2 to 5 can be used to provide the acetic and propionic acids to the catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Acetic propionic acid water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。